
2,3-Bis(hydroxymethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(hydroxymethyl)benzoic acid is an organic compound characterized by the presence of two hydroxymethyl groups attached to the benzene ring at the 2 and 3 positions, along with a carboxylic acid group. This compound is of interest due to its unique structural features, which allow it to participate in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hydroxymethyl)benzoic acid typically involves the hydroxymethylation of a benzoic acid derivative. One common method is the reaction of 2,3-dihydroxybenzoic acid with formaldehyde under basic conditions, leading to the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(hydroxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethyl groups under basic conditions.
Major Products
Oxidation: Formation of 2,3-diformylbenzoic acid or 2,3-dicarboxybenzoic acid.
Reduction: Formation of 2,3-bis(hydroxymethyl)benzyl alcohol.
Substitution: Formation of derivatives with substituted hydroxymethyl groups.
Aplicaciones Científicas De Investigación
2,3-Bis(hydroxymethyl)benzoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(hydroxymethyl)benzoic acid involves its interaction with molecular targets through its hydroxymethyl and carboxylic acid groups. These functional groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(hydroxymethyl)benzoic acid: Similar structure but with hydroxymethyl groups at the 3 and 5 positions.
2,4-Bis(hydroxymethyl)benzoic acid: Hydroxymethyl groups at the 2 and 4 positions.
2,6-Bis(hydroxymethyl)benzoic acid: Hydroxymethyl groups at the 2 and 6 positions.
Uniqueness
2,3-Bis(hydroxymethyl)benzoic acid is unique due to the specific positioning of its hydroxymethyl groups, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
676267-66-6 |
|---|---|
Fórmula molecular |
C9H10O4 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
2,3-bis(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C9H10O4/c10-4-6-2-1-3-7(9(12)13)8(6)5-11/h1-3,10-11H,4-5H2,(H,12,13) |
Clave InChI |
CQRAQUMNKLKKFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(=O)O)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


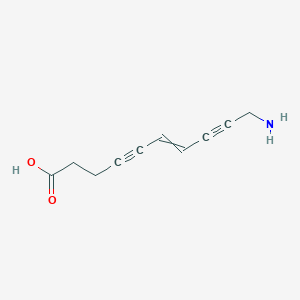
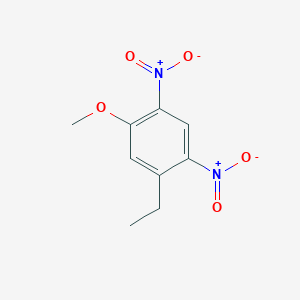
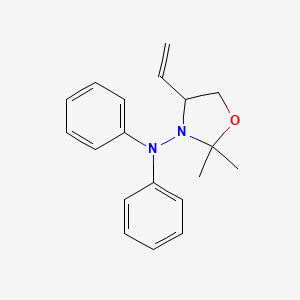
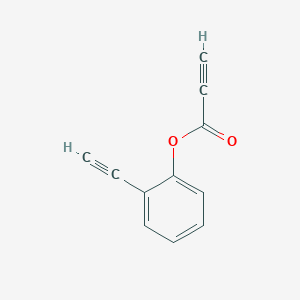
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
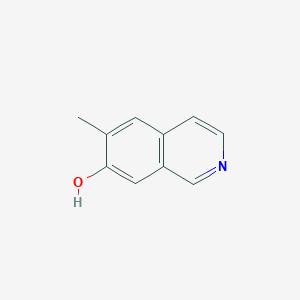

![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
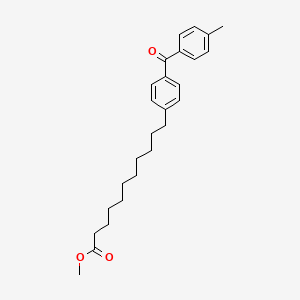
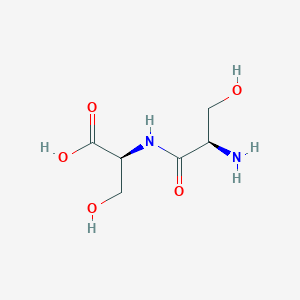

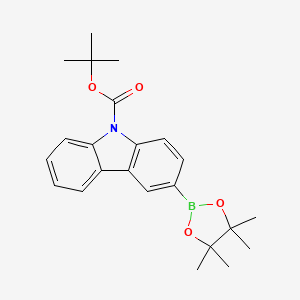
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline](/img/structure/B12518662.png)
